molecular formula C15H17N3O4 B5439600 4-[4-[(2-Phenoxyacetyl)amino]pyrazol-1-yl]butanoic acid

4-[4-[(2-Phenoxyacetyl)amino]pyrazol-1-yl]butanoic acid

Cat. No.: B5439600
M. Wt: 303.31 g/mol
InChI Key: NWXBUZNMHGQRDU-UHFFFAOYSA-N
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Description

4-[4-[(2-Phenoxyacetyl)amino]pyrazol-1-yl]butanoic acid is a synthetic organic compound that features a pyrazole ring, a phenoxyacetyl group, and a butanoic acid moiety

Properties

IUPAC Name

4-[4-[(2-phenoxyacetyl)amino]pyrazol-1-yl]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O4/c19-14(11-22-13-5-2-1-3-6-13)17-12-9-16-18(10-12)8-4-7-15(20)21/h1-3,5-6,9-10H,4,7-8,11H2,(H,17,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWXBUZNMHGQRDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NC2=CN(N=C2)CCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

44 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49724642
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-[(2-Phenoxyacetyl)amino]pyrazol-1-yl]butanoic acid typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method involves the reaction of hydrazine with a β-diketone to form the pyrazole core. The phenoxyacetyl group can be introduced through an acylation reaction using phenoxyacetyl chloride. Finally, the butanoic acid moiety is attached via a coupling reaction, often using a carboxylic acid derivative and a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

4-[4-[(2-Phenoxyacetyl)amino]pyrazol-1-yl]butanoic acid can undergo various chemical reactions, including:

    Oxidation: The phenoxyacetyl group can be oxidized to form phenoxyacetic acid derivatives.

    Reduction: The pyrazole ring can be reduced under specific conditions to form dihydropyrazole derivatives.

    Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Phenoxyacetic acid derivatives.

    Reduction: Dihydropyrazole derivatives.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

4-[4-[(2-Phenoxyacetyl)amino]pyrazol-1-yl]butanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-[4-[(2-Phenoxyacetyl)amino]pyrazol-1-yl]butanoic acid depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the target enzyme, thereby preventing substrate binding and subsequent catalysis. The phenoxyacetyl group and pyrazole ring are key structural features that facilitate this binding through hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    4-[4-[(2-Phenoxyacetyl)amino]pyrazol-1-yl]propanoic acid: Similar structure but with a propanoic acid moiety instead of butanoic acid.

    4-[4-[(2-Phenoxyacetyl)amino]pyrazol-1-yl]pentanoic acid: Similar structure but with a pentanoic acid moiety instead of butanoic acid.

    4-[4-[(2-Phenoxyacetyl)amino]pyrazol-1-yl]hexanoic acid: Similar structure but with a hexanoic acid moiety instead of butanoic acid.

Uniqueness

4-[4-[(2-Phenoxyacetyl)amino]pyrazol-1-yl]butanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The length of the butanoic acid chain can influence the compound’s solubility, stability, and interaction with biological targets, making it a valuable compound for various applications.

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